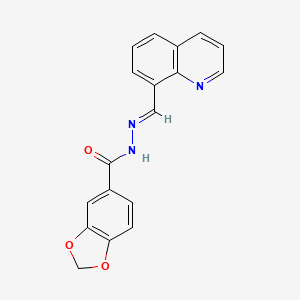![molecular formula C17H16F3NO2 B5536792 2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5536792.png)
2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves complex chemical reactions, typically starting from precursor compounds through various synthetic pathways. Sharma et al. (2018) detailed the synthesis of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, indicating a possible analogous method for synthesizing 2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involving ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene in dry dichloromethane, followed by recrystallization (Sharma et al., 2018).
Molecular Structure Analysis
Molecular structure analysis reveals the spatial arrangement of atoms within the compound, providing insights into its chemical behavior and interaction capabilities. For instance, compounds with similar molecular frameworks to 2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide often crystallize in specific crystal systems, exhibiting characteristic intermolecular hydrogen bonds and molecular orientations, which can infer the molecular structure of our compound of interest (Negrebetsky et al., 2008).
Chemical Reactions and Properties
The chemical reactions and properties of 2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can be understood through studies on similar compounds. For example, the reactivity with other chemicals, stability under various conditions, and potential for forming derivatives or undergoing specific reactions highlight its chemical versatility and potential for further modification or application in various fields (Pękala et al., 2011).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, play crucial roles in determining the compound's applicability in different scenarios. For instance, the crystal structure provides insights into the compound's stability, packing, and potential interactions in solid form, which are essential for material science and engineering applications (Dou et al., 1997).
Chemical Properties Analysis
Analyzing the chemical properties involves understanding the compound's reactivity, functional groups, and behavior under various chemical conditions. Studies on related compounds, such as those involving chloroacetanilide and dichloroacetamide derivatives, provide valuable information on the reactivity patterns, potential uses as pesticides, and insights into the chemical stability and reactivity of 2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (Latli & Casida, 1995).
Scientific Research Applications
Potential Pesticides
Research has identified derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which include compounds structurally similar to 2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, as potential pesticides. These compounds have been characterized using X-ray powder diffraction, revealing their potential utility in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2011).
Sensitivity Improvement for Environmental Analysis
A fluorescent probe for detecting carbonyl compounds in environmental water samples has been developed using a similar compound, highlighting its application in environmental monitoring and analytical chemistry. This approach allows for sensitive and precise detection of pollutants in water, contributing to environmental protection efforts (Houdier, Perrier, Defrancq, & Legrand, 2000).
Crystal Structure and Analgesic Properties
The crystal structure of a compound similar to 2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide was studied, revealing its potential as an analgesic. This research contributes to the understanding of the molecular basis of pain relief, paving the way for new analgesic drugs (Park, Park, Lee, & Kim, 1995).
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study on 2-(substituted phenoxy) acetamide derivatives, which include compounds similar to 2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, revealed their potential as anticancer, anti-inflammatory, and analgesic agents. This research adds to the growing body of evidence supporting the development of these compounds as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-11-6-7-15(12(2)8-11)23-10-16(22)21-14-5-3-4-13(9-14)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORAHQJOBJOGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S*,4R*)-4-propyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5536712.png)
![2-methoxy-N-phenyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5536732.png)
![2-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5536736.png)
![4-[(2-chlorobenzyl)oxy]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5536744.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5536756.png)

![4-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5536776.png)
![1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B5536782.png)
![2-{3-[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5536783.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B5536797.png)
![3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5536809.png)

![4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5536829.png)